6-(Benzyloxy)-2-methylnicotinonitrile
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Overview
Description
6-(Benzyloxy)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the nicotinonitrile ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylnicotinonitrile and benzyl alcohol.
Reaction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-methylnicotinonitrile with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-(Benzyloxy)-2-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-2-hydroxynicotinonitrile
- 6-(Benzyloxy)-2-chloronicotinonitrile
- 6-(Benzyloxy)-2-aminonicotinonitrile
Uniqueness
6-(Benzyloxy)-2-methylnicotinonitrile is unique due to the presence of both a benzyloxy group and a methyl group on the nicotinonitrile ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-methyl-6-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-11-13(9-15)7-8-14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |
InChI Key |
WMQZDIYFOCJORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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